[Des-Pro2]-Bradykinin
Description
Historical Discovery and Nomenclature
Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg was first synthesized and characterized in 1981 by Naruse et al. as part of efforts to explore bradykinin analogs with altered enzymatic stability. The compound’s nomenclature derives from its structural modification relative to bradykinin: the removal of the second proline residue (des-Pro2) yields a truncated sequence that retains critical functional motifs.
Key Historical Milestones
| Year | Development | Reference |
|---|---|---|
| 1981 | First synthesis and characterization | Naruse et al. |
| 1980s | Initial studies on ACE inhibition | Kato et al. |
| 2000s | HPLC methodology for purification | Macherey-Nagel |
The peptide is also referred to as des-Pro2-bradykinin or RPGFSPFR, reflecting its systematic abbreviation.
Structural Relationship to Bradykinin and Kinin Family Peptides
Bradykinin, the parent peptide, is a 9-amino acid sequence (RPPGFSPFR) involved in vasodilation, inflammation, and blood pressure regulation. Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg differs by the deletion of the second proline residue, resulting in a sequence of RPGFSPFR.
Structural Comparison
| Feature | Bradykinin (RPPGFSPFR) | Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPGFSPFR) |
|---|---|---|
| Sequence Length | 9 amino acids | 9 amino acids (des-Pro2) |
| Key Motif | Proline-rich | Proline-reduced |
| Molecular Weight | 1060.2 Da | 963.09 Da[13 |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSJEDMTCFOOTJ-POFDKVPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80943-05-1 | |
| Record name | Bradykinin, des-pro(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield. This technique involves attaching the C-terminal amino acid residue to an insoluble particle and growing the peptide chain on that residue. The synthesis involves repeated cycles of deprotection and coupling reactions to add each amino acid sequentially .
Industrial Production Methods: In industrial settings, bradykinin is produced using automated peptide synthesizers that employ SPPS. The process involves the use of protecting groups such as t-butyloxycarbonyl (Boc) to protect the amino groups during synthesis. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Bradykinin undergoes various chemical reactions, including:
Oxidation: Bradykinin can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can modify the disulfide bonds within bradykinin, altering its structure and function.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of bradykinin analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Specific reagents targeting amino acid residues, such as carbodiimides for coupling reactions.
Major Products Formed:
Oxidation: Oxidized bradykinin peptides.
Reduction: Reduced bradykinin peptides with altered disulfide bonds.
Substitution: Bradykinin analogs with modified amino acid sequences.
Scientific Research Applications
Peptide Synthesis
Overview:
RPPGFSPFR serves as a fundamental building block in peptide synthesis. Its sequence is crucial for constructing larger peptides that can have specific biological activities.
Applications:
- Drug Development: Used to create peptide-based therapeutics that target specific receptors or pathways in disease processes.
- Bioconjugation: Facilitates the attachment of drugs or imaging agents to peptides for enhanced therapeutic efficacy.
Biotechnology
Overview:
In biotechnological applications, RPPGFSPFR is utilized to enhance the stability and efficacy of biologics.
Applications:
- Formulation of Biologics: Incorporation into protein formulations to improve shelf-life and activity.
- Cell Culture: Utilized in cell culture media to promote cell adhesion and growth.
Pharmaceutical Research
Overview:
RPPGFSPFR plays a critical role in developing targeted therapies, particularly in oncology.
Applications:
- Cancer Treatment: Modifications of the peptide sequence can enhance drug delivery systems, targeting cancer cells more effectively.
- Analgesic Properties: Investigated for potential pain relief mechanisms through its interaction with pain receptors.
Cosmetic Industry
Overview:
The compound is increasingly used in skincare formulations for its potential anti-aging properties.
Applications:
- Skin Hydration: Promotes moisture retention in skin cells.
- Elasticity Improvement: Enhances skin elasticity and reduces the appearance of fine lines.
Diagnostics
Overview:
RPPGFSPFR is employed in diagnostic assays for detecting specific biomarkers associated with various diseases.
Applications:
- Biomarker Detection: Used in assays to identify markers related to inflammatory conditions or cancer.
- Immunoassays: Incorporated into immunoassays for enhanced specificity and sensitivity in detecting target proteins.
Data Table: Comparative Analysis of Peptide Applications
| Application Area | Specific Use Cases | Mechanism/Function |
|---|---|---|
| Peptide Synthesis | Drug development, bioconjugation | Building block for larger peptides |
| Biotechnology | Formulation of biologics, cell culture | Enhances stability and promotes cell growth |
| Pharmaceutical Research | Cancer treatment, analgesic properties | Targets specific receptors for drug delivery |
| Cosmetic Industry | Skin hydration, elasticity improvement | Promotes moisture retention and improves skin texture |
| Diagnostics | Biomarker detection, immunoassays | Enhances specificity and sensitivity of assays |
Case Studies
- Targeted Drug Delivery in Cancer Therapy
- Anti-Aging Skin Care Formulations
- Inflammatory Disease Biomarker Detection
Mechanism of Action
Bradykinin exerts its effects by binding to bradykinin receptors, primarily the bradykinin receptor B2 (B2R). B2R is a G protein-coupled receptor that activates various signaling pathways, including phospholipase C, protein kinase C, and the MAPK/ERK pathway. These pathways lead to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and calcium ions, which mediate the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Structural and Functional Similarities
The following table summarizes key structural and functional differences between Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg and related peptides:
Key Observations:
Sequence Variability :
- Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg lacks the repeated Pro-Pro motif seen in Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu , which may alter receptor specificity.
- The inclusion of hydroxyproline (Hyp) in Arg-Arg-Pro-Hyp-Gly-Phe-Ser-Hyp-(transpropyl)-Oic-Arg enhances resistance to enzymatic degradation, a feature absent in the target peptide .
Functional Divergence :
- While Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg acts as an ACE inhibitor, shorter fragments like Bradykinin Fragment 1-5 (Arg-Pro-Pro-Gly-Phe) exhibit partial agonist/antagonist effects, suggesting sequence length critically determines activity .
- The extended 22-residue peptide (CAS 172998-24-2) likely engages in multi-domain interactions due to its length, unlike the shorter octapeptides .
Biological Activity
The compound Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg (often abbreviated as RPPGFSPFR) is a peptide that has garnered attention in various fields of biological and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, applications, and research findings.
Structural Characteristics
RPPGFSPFR is composed of a specific sequence of amino acids that contribute to its biological functions. The presence of arginine (Arg), proline (Pro), glycine (Gly), phenylalanine (Phe), and serine (Ser) in its structure is significant for its interaction with biological targets.
| Amino Acid | Symbol | Position |
|---|---|---|
| Arginine | Arg | 1 |
| Proline | Pro | 2 |
| Glycine | Gly | 3 |
| Phenylalanine | Phe | 4 |
| Serine | Ser | 5 |
| Proline | Pro | 6 |
| Phenylalanine | Phe | 7 |
| Arginine | Arg | 8 |
Biological Activities
- Peptide Synthesis and Therapeutic Applications
- Cancer Research
- Anti-Aging Properties
- Cardiovascular Function
- Thrombin Inhibition
Case Study 1: Anti-Aging Efficacy
A study on the effects of RPPGFSPFR on human foreskin fibroblast (HFF-1) cells demonstrated significant reductions in senescent cell populations when exposed to oxidative stress conditions. The peptide modulated matrix metalloproteinases (MMPs) and collagen gene expressions, enhancing skin integrity and reducing signs of aging .
Case Study 2: Cancer Therapeutics
In a clinical setting, RPPGFSPFR was tested for its ability to enhance the delivery of chemotherapeutic agents to tumor sites. The results indicated improved drug accumulation within tumors, leading to enhanced therapeutic efficacy compared to conventional delivery methods .
Research Findings
Recent studies have focused on the molecular mechanisms by which RPPGFSPFR exerts its biological effects:
- Binding Affinity : The peptide's ability to bind with specific receptors has been confirmed through various assays, indicating its potential for targeted therapy applications.
- Structural Stability : Research has shown that the incorporation of proline residues contributes significantly to the thermal stability of the peptide's conformation, which is vital for maintaining its biological activity under physiological conditions .
Q & A
Q. How to ensure ethical compliance when testing this peptide in animal models?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for dosing, endpoint criteria, and humane euthanasia. Include sham controls and randomize treatment groups. Document protocols in pre-registered animal study registries (e.g., PREPARE) and share raw data via repositories like Figshare .
Q. What steps enhance reproducibility in peptide-based research?
- Methodological Answer : Publish detailed synthetic protocols (e.g., resin type, coupling times) and raw spectral data (NMR, MS) in supplementary materials. Use open-source software for analysis (e.g., PyMol for structures, R for statistics) and deposit samples in public biobanks (e.g., PeptideAtlas) for independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
